![molecular formula C13H19N B1373977 [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine CAS No. 1343789-63-8](/img/structure/B1373977.png)

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1343789-63-8 . It has a molecular weight of 189.3 . The compound is stored at room temperature and is in liquid form .

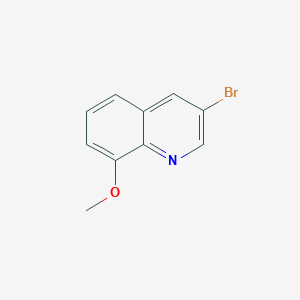

Molecular Structure Analysis

The molecular structure of “[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine” contains a total of 34 bonds. These include 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .Scientific Research Applications

Synthesis and Characterization

- A novel 1,3-Dithiolane compound related to [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine was synthesized and characterized, with its structure confirmed through 1H NMR and X-ray diffraction analyses (Zhai Zhi-we, 2014).

Photocycloaddition Reactions

- Studies on photocycloaddition reactions involving cyclobutyl compounds, similar to [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine, revealed the formation of cyclobutane rings, a strategy in potential drug development and synthesis of intermediates (Chelsea O'Hara et al., 2019).

Anticancer Activity

- New palladium and platinum complexes based on cyclobutyl compounds demonstrated anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (S. Mbugua et al., 2020).

Signal Transduction Assays

- Cyclobutylamine derivatives were tested in signal transduction assays for ERK1/2 phosphorylation, showing potential as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (J. Sniecikowska et al., 2019).

Synthesis of Antimicrobial and Antioxidant Agents

- Synthesis of 3,4-dimethyl phenyl bicyclo methanones, structurally related to cyclobutyl compounds, showed antimicrobial, antioxidant, and insect antifeedant activities (G.Thirunarayanan, 2015).

Chiral Discrimination Studies

- Chiral discrimination of cyclobutyl compounds on an amylose tris(3,5-dimethylphenyl)carbamate was studied, providing insights into enantioselective separations (Y. Bereznitski et al., 2002).

Safety and Hazards

The safety information for “[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine’s action are currently under investigation. As more research is conducted, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

[1-(3,4-dimethylphenyl)cyclobutyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGMZDPUQXQQLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCC2)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)